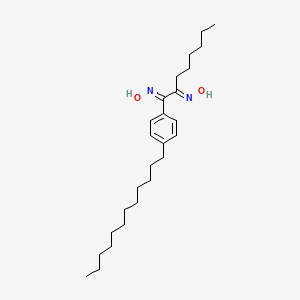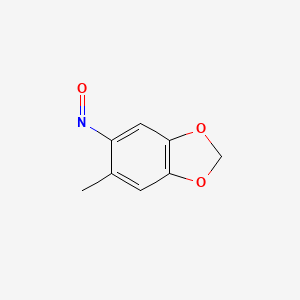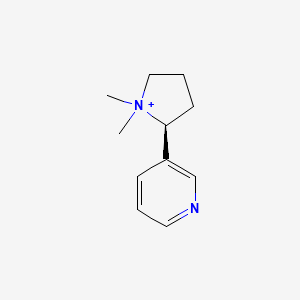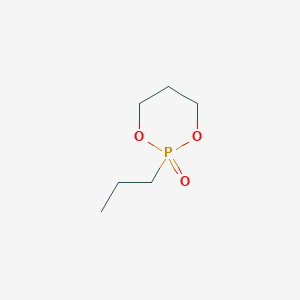
Linolenyldimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linolenyldimethylamine, also known as 9,12,15-octadecatrien-1-amine, N,N-dimethyl-, (Z,Z,Z)-, is an organic compound that belongs to the class of amines. It is derived from linolenic acid, a polyunsaturated omega-3 fatty acid. This compound is characterized by the presence of three double bonds in its carbon chain, making it a triene. The dimethylamine group attached to the linolenic acid backbone imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of linolenyldimethylamine typically involves the following steps:
Esterification: Linolenic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl linolenate.
Amination: The methyl linolenate is then subjected to reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride. This step introduces the dimethylamine group to the linolenic acid backbone.
Purification: The resulting this compound is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Linolenyldimethylamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid backbone can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds, resulting in a fully hydrogenated amine.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
Linolenyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential role in cell signaling and membrane dynamics due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and as an antimicrobial agent.
Industry: this compound is used in the formulation of surfactants, emulsifiers, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of linolenyldimethylamine involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific protein targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may exert its effects through modulation of signaling cascades and membrane-associated processes.
Comparaison Avec Des Composés Similaires
Linoleylamine: Similar to linolenyldimethylamine but with only two double bonds in the carbon chain.
Oleylamine: Contains a single double bond and is less unsaturated compared to this compound.
Stearylamine: A saturated amine with no double bonds in the carbon chain.
Comparison:
This compound vs. Linoleylamine: this compound has an additional double bond, making it more reactive in oxidation reactions.
This compound vs. Oleylamine: The higher degree of unsaturation in this compound results in different physical properties, such as lower melting point and higher reactivity.
This compound vs. Stearylamine: The presence of double bonds in this compound imparts unique chemical reactivity and biological activity compared to the fully saturated stearylamine.
This compound stands out due to its unique combination of unsaturation and the presence of a dimethylamine group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64875-30-5 |
|---|---|
Formule moléculaire |
C20H37N |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-N,N-dimethyloctadeca-9,12,15-trien-1-amine |
InChI |
InChI=1S/C20H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h5-6,8-9,11-12H,4,7,10,13-20H2,1-3H3/b6-5-,9-8-,12-11- |
Clé InChI |
YAIWYNVLHGXGHR-AGRJPVHOSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCCN(C)C |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)



